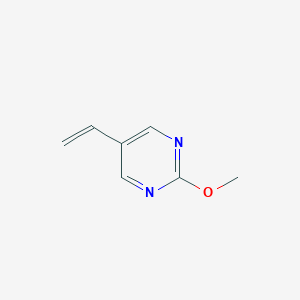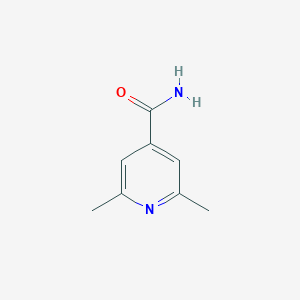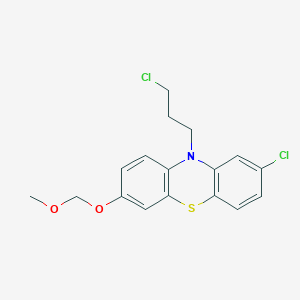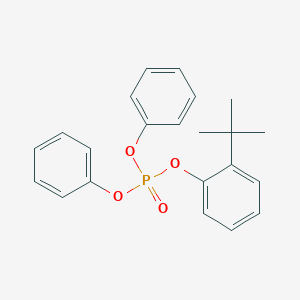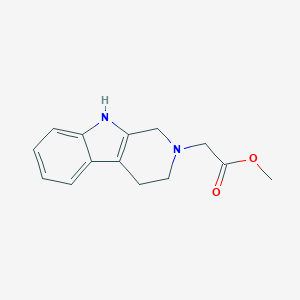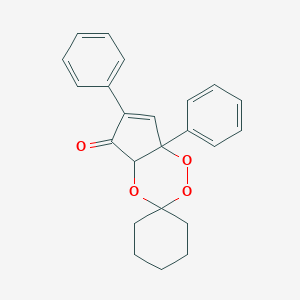
Hexatroxanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexatroxanone is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It is a cyclic ketone that contains six carbon atoms and one oxygen atom in its ring structure.
Applications De Recherche Scientifique
Hexatroxanone has been widely used in scientific research due to its unique properties, including its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for various diseases. It has been studied extensively for its potential application in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, hexatroxanone has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of hexatroxanone involves its ability to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibition has been shown to have therapeutic potential in cancer treatment. CAs are enzymes that play a critical role in the regulation of pH in various tissues and organs, and their inhibition has been shown to have potential therapeutic applications in neurological disorders.
Biochemical and Physiological Effects:
Hexatroxanone has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of HDACs and CAs, which can lead to changes in gene expression and pH regulation, respectively. Additionally, hexatroxanone has been shown to have anti-inflammatory and antioxidant properties, which can contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of hexatroxanone for lab experiments is its ability to inhibit the activity of specific enzymes, which can be useful for studying the role of these enzymes in various biological processes. Additionally, hexatroxanone has been shown to have low toxicity and high stability, which makes it suitable for use in various experimental settings. However, one of the limitations of hexatroxanone is its limited solubility in water, which can make it challenging to use in certain experimental setups.
Orientations Futures
There are several future directions for research on hexatroxanone, including its potential use in combination with other therapeutic agents for cancer treatment, its potential application in treating other neurological disorders, and its use as a tool for studying the role of specific enzymes in various biological processes. Additionally, further research is needed to optimize the synthesis method for hexatroxanone and to develop new formulations that can improve its solubility and bioavailability.
In conclusion, hexatroxanone is a unique chemical compound that has significant potential for scientific research and therapeutic applications. Its ability to inhibit the activity of specific enzymes and its low toxicity make it a valuable tool for studying various biological processes and developing new therapeutic agents. Further research is needed to fully understand the mechanisms of action of hexatroxanone and to optimize its synthesis and formulation for various applications.
Méthodes De Synthèse
Hexatroxanone can be synthesized through a multistep process involving the reaction of cyclohexanone with various reagents such as bromine, sodium hydroxide, and hydrogen peroxide. The final product is obtained through a series of purification steps that involve solvent extraction, distillation, and crystallization.
Propriétés
Numéro CAS |
124378-34-3 |
|---|---|
Nom du produit |
Hexatroxanone |
Formule moléculaire |
C23H22O4 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
6,7a-diphenylspiro[4aH-cyclopenta[e][1,2,4]trioxine-3,1'-cyclohexane]-5-one |
InChI |
InChI=1S/C23H22O4/c24-20-19(17-10-4-1-5-11-17)16-23(18-12-6-2-7-13-18)21(20)25-22(26-27-23)14-8-3-9-15-22/h1-2,4-7,10-13,16,21H,3,8-9,14-15H2 |
Clé InChI |
VWFPUOYWYFLBNX-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OC3C(=O)C(=CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1CCC2(CC1)OC3C(=O)C(=CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
Synonymes |
hexatroxanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



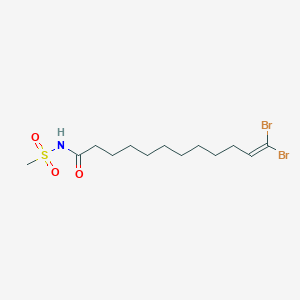
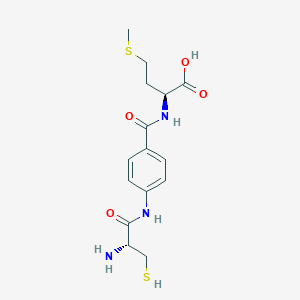
![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)
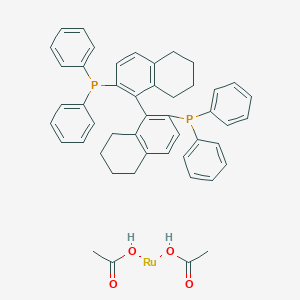
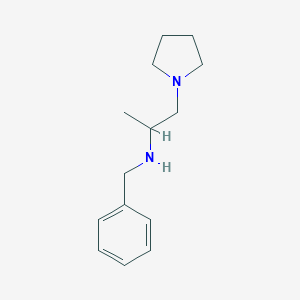
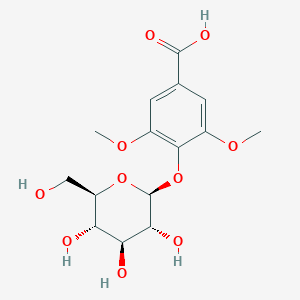

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
